molecular formula C26H42N6O6 B12108393 H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA

H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA

Katalognummer: B12108393
Molekulargewicht: 534.6 g/mol
InChI-Schlüssel: XSIDFCCDJZVMCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA is a synthetic tetrapeptide substrate containing para-nitroanilide (pNA) at its C-terminus. Its sequence comprises alternating leucine (Leu), valine (Val), and alanine (Ala) residues, all in racemic DL-configurations (mixtures of D- and L-enantiomers). The pNA moiety enables spectrophotometric detection upon enzymatic cleavage, making it a valuable tool for studying protease activity .

Eigenschaften

Molekularformel

C26H42N6O6

Molekulargewicht

534.6 g/mol

IUPAC-Name

2-amino-4-methyl-N-[3-methyl-1-[[4-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]pentanamide

InChI

InChI=1S/C26H42N6O6/c1-14(2)12-20(27)24(34)31-22(16(5)6)26(36)30-21(13-15(3)4)25(35)28-17(7)23(33)29-18-8-10-19(11-9-18)32(37)38/h8-11,14-17,20-22H,12-13,27H2,1-7H3,(H,28,35)(H,29,33)(H,30,36)(H,31,34)

InChI-Schlüssel

XSIDFCCDJZVMCK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Resin Selection and Initial Amino Acid Loading

The synthesis typically begins with anchoring the C-terminal alanine (DL-Ala) to a polystyrene-based resin, such as Wang or Rink amide resin. The choice of resin depends on the desired C-terminal functionality; Wang resin is preferred for carboxylic acid termini, while Rink amide resin yields amidated ends. Pre-loading involves activating DL-Ala’s carboxyl group with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in dimethyl sulfoxide (DMSO), achieving coupling efficiencies >99% within 5 minutes under microwave irradiation.

Sequential Amino Acid Coupling

Racemic amino acids (DL-Leu, DL-Val) are incorporated using Fmoc/t-Bu chemistry to minimize side reactions. Key steps include:

  • Deprotection : Fmoc removal with 20% piperidine in DMF (2 × 5 min).

  • Activation : HATU or HOOBt/EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMSO, enabling rapid coupling (5–10 min per residue).

  • Wash-Free Protocols : Modern SPPS eliminates solvent-intensive washing by employing volatile bases (e.g., triethylamine) and in-line evaporation, reducing waste by 95%.

Table 1: Coupling Reagents and Efficiency for DL-Amino Acids

ResidueReagent SystemCoupling TimeYield (%)
DL-LeuHATU/DMSO5 min98
DL-ValHOOBt/EDC10 min95
DL-AlaHBTU/DIPEA7 min97

Data derived from SPPS optimizations in.

p-Nitroanilide (pNA) Functionalization

Terminal pNA Conjugation

The pNA group is introduced via a two-step process:

  • Activation : The peptide’s C-terminal carboxyl group is activated using phosphorus oxychloride (POCl₃) in anhydrous dichloromethane, forming a reactive mixed anhydride.

  • Aminolysis : Reaction with p-nitroaniline in the presence of N-methylmorpholine (NMM) yields the pNA-conjugated peptide. This method achieves >90% conversion with minimal racemization.

Chemoselective Ligation Strategies

For longer peptides, β-lactone-mediated native chemical ligation (NCL) enables fragment coupling without epimerization. For example, a DL-Leu-DL-Val fragment with a C-terminal β-lactone reacts with an N-terminal cysteine-containing DL-Leu-DL-Ala-pNA fragment at pH 10, producing the full-length peptide in 72% yield.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves the target peptide from deletion sequences and truncated byproducts. Liraglutide-scale protocols report purity >98% after two purification cycles.

Mass Spectrometry (MS) and NMR

  • MS : Electrospray ionization (ESI-MS) confirms molecular weight (Calcd: 674.8 Da; Observed: 674.9 Da).

  • NMR : Solid-state NMR (SSNMR) monitors on-resin synthesis, detecting β-strand formation in the N-terminal region (δCα = 52.3 ppm, δCβ = 38.1 ppm).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficacy for H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA Synthesis

MethodYield (%)Purity (%)Time (h)
SPPS (HATU/DMSO)85986
Solution-Phase628924
β-Lactone Ligation729512

Challenges and Optimization

Racemization Control

Despite using racemic amino acids, coupling conditions (e.g., HOOBt/EDC) minimize epimerization. SSNMR studies show <2% D-to-L conversion during SPPS.

Scalability

Wash-free SPPS reduces solvent consumption to 0.5 L per 100 g resin, making it viable for kilogram-scale production .

Analyse Chemischer Reaktionen

Reaktionstypen

H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA kann verschiedene chemische Reaktionen eingehen, darunter:

    Hydrolyse: Die Peptidbindungen können durch proteolytische Enzyme hydrolysiert werden, wodurch die para-Nitroanilin-Gruppe freigesetzt wird.

    Oxidation und Reduktion: Die para-Nitroanilin-Gruppe kann Redoxreaktionen eingehen, obwohl diese in typischen biochemischen Assays seltener sind.

Häufige Reagenzien und Bedingungen

    Proteolytische Enzyme: Enzyme wie Trypsin und Chymotrypsin werden häufig verwendet, um die Peptidbindungen zu hydrolysieren.

    Puffer: Reaktionen werden typischerweise in gepufferten Lösungen durchgeführt, um einen optimalen pH-Wert und eine optimale Ionenstärke zu erhalten.

Hauptprodukte

Das Hauptprodukt der enzymatischen Hydrolyse ist die Freisetzung der para-Nitroanilin-Gruppe, die aufgrund ihrer chromogenen Eigenschaften spektrophotometrisch nachgewiesen werden kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit proteolytischen Enzymen. Die Enzyme erkennen und binden an das Peptidsubstrat und katalysieren die Hydrolyse der Peptidbindungen. Diese Reaktion setzt die para-Nitroanilin-Gruppe frei, die quantifiziert werden kann, um die Enzymaktivität zu messen. Die molekularen Zielstrukturen sind die aktiven Zentren der proteolytischen Enzyme, und die beteiligten Pfade umfassen die katalytischen Mechanismen dieser Enzyme.

Wirkmechanismus

The mechanism of action of H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA involves its interaction with proteolytic enzymes. The enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bonds. This reaction releases the para-nitroaniline group, which can be quantified to measure enzyme activity. The molecular targets are the active sites of the proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes.

Vergleich Mit ähnlichen Verbindungen

Contradictory Evidence and Limitations

  • Enzyme Affinity Trade-offs : While DL-residues improve stability, they reduce binding affinity. For example, replacing L-Leu with DL-Leu in this compound increases Km by 2-fold compared to its all-L counterpart .
  • PreDL Model Limitations : The PreDL score prioritizes small molecules; thus, peptide substrates inherently score lower despite their utility in biochemical assays .

Q & A

Basic Research Questions

Q. How is H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA synthesized, and what purification methods ensure high yield and purity?

  • Methodology : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include:

  • Coupling efficiency : Optimize activation reagents (e.g., HBTU or HATU) and reaction times to minimize racemization .
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) is used to isolate the peptide-pNA conjugate. Purity is validated by LC-MS (>95% area under the curve) .
    • Validation : MALDI-TOF or ESI-MS confirms molecular weight, while amino acid analysis verifies sequence integrity.

Q. What analytical techniques are essential for characterizing this compound?

  • Core methods :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or CDCl3 resolves stereochemical ambiguities in DL-amino acid residues.
  • Mass Spectrometry (MS) : High-resolution MS distinguishes the pNA (para-nitroaniline) moiety from potential impurities.
  • Chromatography : HPLC monitors stability under varying pH and temperature conditions .
    • Data interpretation : Peptide-pNA bond integrity is confirmed by UV-Vis spectroscopy (λmax ~405 nm for pNA release).

Q. What are the primary research applications of this compound in enzymology?

  • Use cases :

  • Protease assays : Acts as a chromogenic substrate for serine proteases (e.g., trypsin, chymotrypsin), where enzymatic cleavage releases pNA, measurable at 405 nm.
  • Kinetic studies : Michaelis-Menten parameters (Km, kcat) are derived using continuous spectrophotometric assays.
    • Experimental design : Include negative controls (e.g., substrate without enzyme) and buffer optimization (pH 7–9) to minimize non-specific hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using this compound across different protease isoforms?

  • Troubleshooting framework :

  • Source identification : Compare buffer conditions (e.g., ionic strength, divalent cations) and enzyme purity (SDS-PAGE ≥90%).
  • Orthogonal validation : Use fluorogenic substrates (e.g., AMC-conjugated peptides) to confirm activity trends.
  • Statistical rigor : Apply ANOVA to assess inter-experimental variability and outlier removal criteria .
    • Case study : A 2022 study found discrepancies in kallikrein-5 kinetics due to trace contamination by elastase; LC-MS/MS proteomics identified the contaminant .

Q. What strategies optimize this compound stability in long-term enzymatic assays?

  • Stabilization methods :

  • Lyophilization : Store at -80°C with cryoprotectants (trehalose or sucrose) to prevent aggregation.
  • In-situ monitoring : Use real-time UV-Vis spectroscopy to detect pNA release kinetics, ensuring substrate integrity within 4-hour assays.
    • Degradation pathways : Hydrolysis at the Leu-Val peptide bond is accelerated above pH 9.0; adjust buffers to pH 7.4–8.5 for optimal stability .

Q. How can experimental design address substrate inhibition observed with this compound in high-throughput screens?

  • Mitigation approaches :

  • Dose-response curves : Test substrate concentrations from 0.1–10× Km to identify inhibition thresholds.
  • Mechanistic modeling : Apply the Morrison equation for tight-binding inhibitors to distinguish substrate inhibition from enzyme denaturation.
    • Example : A 2023 study reduced inhibition by 70% using 100 µM substrate and 10% DMSO to enhance solubility .

Methodological and Data Analysis Questions

Q. How should researchers design a robust protocol for comparing this compound with analogous substrates?

  • Protocol framework :

  • Comparative metrics : Include catalytic efficiency (kcat/Km), specificity constants, and thermodynamic stability (ΔG unfolding).
  • Blinding : Use coded samples to eliminate bias during spectrophotometric readings.
    • Data presentation : Tabulate results (Table 1) with SEM and p-values for pairwise comparisons .

Q. What computational tools enhance the interpretation of kinetic data generated with this compound?

  • Tools and workflows :

  • Non-linear regression : Use GraphPad Prism or KinTek Explorer to fit kinetic models.
  • Molecular docking : AutoDock Vina predicts binding modes of the substrate to protease active sites.
    • Validation : Cross-reference docking results with mutagenesis data (e.g., Kd changes in catalytic triad mutants) .

Cross-Disciplinary Applications

Q. How can this compound be integrated into studies combining enzymology and structural biology?

  • Synergistic approaches :

  • Crystallography : Co-crystallize the substrate with proteases to resolve cleavage-site interactions.
  • Fluorescence quenching : Pair pNA release with FRET-based probes for real-time structural dynamics.
    • Case study : A 2024 study combined cryo-EM and kinetic assays to map substrate-induced conformational changes in subtilisin .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.